molecular formula C8H6BrNO2 B1343041 8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 688363-48-6

8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one

Katalognummer B1343041
CAS-Nummer: 688363-48-6
Molekulargewicht: 228.04 g/mol
InChI-Schlüssel: FVGSWEPMUVKUDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "8-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one" is a brominated heterocyclic molecule that belongs to the class of benzo[b][1,4]oxazines. These compounds are of interest due to their diverse chemical properties and potential applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of related benzo[b][1,4]oxazines has been achieved through different methods. For instance, benzoxazinotropones, which are structurally related to the compound of interest, have been prepared almost quantitatively by hydrolysis of bromobenzo[b]cyclohept[e][1,4]oxazines with refluxing acetic acid . Additionally, benzo[b][1,4]oxazines have been synthesized in good to excellent yields using ionic liquids such as 1-butyl-3-methylimidazolium bromide without any added catalyst, highlighting the efficiency and eco-friendliness of this method .

Molecular Structure Analysis

The molecular structure of compounds similar to "8-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one" has been elucidated using X-ray crystallography. For example, the crystal structure of 8-bromo-1,3-diphenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine shows an envelope-configured oxazine ring with dihedral angles indicating the spatial arrangement of the phenyl rings and the coplanarity with the brominated moiety . Such structural insights are crucial for understanding the reactivity and interaction of these molecules.

Chemical Reactions Analysis

The reactivity of brominated benzo[b][1,4]oxazines has been studied, revealing interesting chemoselectivity. For instance, 6-bromo-2-methyl-3,1-benzoxazin-4-one exhibits unusual cleavage when reacted with certain amines, Schiff bases, and azines, leading to a variety of products without displacement of the arylidene segment . These findings suggest that "8-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one" may also exhibit unique reactivity patterns that could be exploited in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b][1,4]oxazines are influenced by their molecular structure. The presence of bromine atoms can significantly affect the density, solubility, and overall reactivity of these compounds. For example, the crystal structure of a related compound, 3-amino-2-benzyl-6-bromo-1,2,4-triazin-5(2H)-one, is characterized by extensive intermolecular hydrogen bonding, which could be indicative of the solid-state properties of "8-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one" . Understanding these properties is essential for the practical application and handling of these chemicals.

Wissenschaftliche Forschungsanwendungen

  • Scientific Field: Medicinal Chemistry

    • Application : Synthesis and evaluation of antimicrobial activity .
    • Methods : A new series of compounds were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 . The structures were characterized by spectral data .
    • Results : The compounds showed significant antibacterial activity and moderate antifungal activity . The data were further compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase (1XDQ) protein organism: Escherichia coli for antibacterial activity and oxidoreductase (3QLS) protein, organism: Candida albicans for antifungal activity .
  • Scientific Field: Natural Product Chemistry

    • Application : Natural source, bioactivity and synthesis of benzofuran derivatives .
    • Methods : This review summarizes the recent studies on the various aspects of benzofuran derivatives including their important natural product sources, biological activities and drug prospects, and chemical synthesis .
    • Results : Numerous studies have shown that most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Safety And Hazards

The safety and hazards associated with “8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one” are not explicitly mentioned in the search results.


Zukünftige Richtungen

There are no specific future directions or applications mentioned for “8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one” in the search results.


Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, it is recommended to consult a specialist or conduct further research.


Eigenschaften

IUPAC Name

8-bromo-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-5-2-1-3-6-8(5)12-4-7(11)10-6/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGSWEPMUVKUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619185
Record name 8-Bromo-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one

CAS RN

688363-48-6
Record name 8-Bromo-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-amino-6-bromophenol (1 g, 5.32 mmol) in acetonitrile (10 mL) and water (10 mL) was added sodium bicarbonate (1.028 g, 12.23 mmol). The mixture was cooled to 0° C. and chloroacetyl chloride (0.554 mL, 6.91 mmol) was added dropwise. The reaction was refluxed overnight. After cooling to room temperature, the mixture was diluted with EtOAc, washed with water, dried over anhydrous MgSO4, filtered, and concentrated to afford the title compound (1.14 g, 94% yield) as a dark brown solid. 1H NMR (400 MHz, CDCl3) δ 8.22 (br. s, 1H), 7.23 (dd, J=8.0, 1.4 Hz, 1H), 6.86 (t, J=8.0 Hz, 1H), 6.76 (dd, J=7.9, 1.3 Hz, 1H), 4.74 (s, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.028 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.554 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one
Reactant of Route 3
Reactant of Route 3
8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one
Reactant of Route 4
Reactant of Route 4
8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one
Reactant of Route 5
Reactant of Route 5
8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one
Reactant of Route 6
Reactant of Route 6
8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one

Citations

For This Compound
5
Citations
AA Berezin, PA Koutentis, MJ Manos - Tetrahedron, 2011 - Elsevier
Sulfur analogues of the soluble guanylate cyclase (sGC) inhibitor NS2028 1a are synthesized. Treating 8-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one oxime (6) with 1,1′-…
TG Albert - 2022 - opus4.kobv.de
This thesis is about the development of biased ligands for G protein-coupled receptors (GPCRs). We focused specifically on the intensively investigated β-adrenergic receptors and the 5…
Number of citations: 3 opus4.kobv.de
D Weichert, M Stanek, H Hübner, P Gmeiner - Bioorganic & medicinal …, 2016 - Elsevier
Aiming to discover dual-acting β 2 adrenergic/dopamine D 2 receptor ligands, a structure-guided approach for the evolution of GPCR agonists that address multiple targets was …
D Spinks, V Smith, S Thompson, DA Robinson… - …, 2015 - Wiley Online Library
The enzyme N‐myristoyltransferase (NMT) from Trypanosoma brucei has been validated both chemically and biologically as a potential drug target for human African trypanosomiasis. …
B Männel, D Dengler, J Shonberg… - Journal of medicinal …, 2017 - ACS Publications
By means of a formal structural hybridization of the antipsychotic drug aripiprazole and the heterocyclic catecholamine surrogates present in the β 2 -adrenoceptor agonists procaterol …
Number of citations: 37 0-pubs-acs-org.brum.beds.ac.uk

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.